4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

URAT1 inhibitor Kinase inhibition Structure-activity relationship

Accelerate kinase inhibitor discovery without the metabolic interference of URAT1-targeting analogs. This 3-chlorobenzoyl benzoxazine provides a privileged scaffold for HER2/JNK library synthesis, combining CNS-permeable physicochemical properties (logP 2.5-3.0, PSA ~29.5 Ų) with a pre-installed halogen handle for direct cross-coupling. - **Utility**: Kinase targeted libraries, CNS probes, negative controls for URAT1 selectivity panels - **Key Advantage**: Avoids confounding uricosuric pharmacology vs. JTT-552 - **Supply**: BenchChem, immediate global shipping

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
Cat. No. B12202639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12ClNO2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2
InChIKeyMVXYPCZHHJYQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine: Overview


4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 1100257-54-2, molecular formula C15H12ClNO2, molecular weight 273.71 g/mol) is a member of the 1,4-benzoxazine heterocycle class featuring an N-linked 3-chlorobenzoyl substituent . The 1,4-benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. This specific compound serves as a key intermediate or comparator for 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, with the 3-chloro substitution pattern offering distinct electronic and steric properties compared to unsubstituted, 4-chloro, or 3-chloro-4-hydroxy analogs such as JTT-552 . The compound is primarily utilized in early-stage drug discovery, kinase inhibitor design, and as a building block for generating focused libraries around the benzoxazine core [1].

Selectivity and Synthetic Utility Over Generic Analogs


Substitution at the 4-position of 3,4-dihydro-2H-1,4-benzoxazine critically modulates biological target engagement, pharmacokinetic properties, and synthetic versatility. The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5) shows only weak baseline antiproliferative activity (IC50 typically >100 μM in cancer cell lines), whereas introduction of a 4-benzoyl group yields compounds with up to 50-fold improved potency [1]. The meta-chloro orientation on the benzoyl ring is particularly impactful: it provides an electron-withdrawing group that stabilizes the amide bond against hydrolysis, enhances target binding through halogen bonding, and serves as a synthetic handle for further derivatization via cross-coupling reactions. In contrast, switching to a 4-hydroxy-substituted analog (e.g., JTT-552) introduces hydrogen-bond donor/acceptor capacity that redirects biological activity toward URAT1 inhibition, while 4-chloro substitution yields distinct bacterial growth inhibition profiles . The following quantitative evidence demonstrates exactly where this specific compound diverges from its closest structural neighbors.

Comparative Evidence for Procurement Decisions


Kinase vs. URAT1 Target Selectivity

4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine lacks the phenolic 4-hydroxyl group present in JTT-552 (4-(3-chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine). This single functional group difference directs biological activity toward completely distinct target classes. JTT-552 is a known URAT1 inhibitor, whereas the target compound shows no reported URAT1 activity . Conversely, closely related 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine analogs lacking the 4-hydroxyl have demonstrated residual kinase inhibition on HER2 and JNK1 [1], suggesting the target compound is better suited for kinase-focused programs where URAT1-mediated uricosuric effects represent unwanted off-target pharmacology.

URAT1 inhibitor Kinase inhibition Structure-activity relationship

CYP Enzyme Inhibition Profile

For compounds within the benzoxazine chemical space, 4-benzoyl substituted derivatives show distinct cytochrome P450 inhibition profiles versus unsubstituted or alkyl-substituted analogs. Class-level data for structurally related benzoxazine derivatives indicate IC50 values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsome assays [1]. By contrast, unsubstituted 3,4-dihydro-2H-1,4-benzoxazine and 2-alkyl-substituted variants frequently exhibit moderate CYP inhibition (IC50: 1,000–10,000 nM range) due to increased metabolic liability of the unprotected amine [2]. The N-benzoylation of the target compound effectively blocks oxidative N-dealkylation, a major metabolic pathway for benzoxazines, thereby reducing CYP-mediated metabolic clearance.

CYP inhibition Metabolic stability Drug-drug interaction

Lipophilicity and CNS Penetration Potential

The 3-chlorobenzoyl substitution pattern provides intermediate lipophilicity (estimated logP ~2.5–3.0) compared to unsubstituted benzoyl (logP ~2.0) and 4-hydroxy-3-chlorobenzoyl (logP ~3.2–3.8) analogs . While the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core has a measured logP of 1.7 [1], the addition of the 3-chlorobenzoyl group elevates logP into the optimal range for blood-brain barrier penetration (typically logP 2–4 for CNS drugs). This contrasts with JTT-552 (4-hydroxy-3-chlorobenzoyl), where the added hydroxyl group increases polar surface area (PSA) to 58.6 Ų and reduces membrane permeability . The target compound therefore offers a favorable balance: sufficient lipophilicity for passive membrane permeability while avoiding excessive logP (>5) that would promote nonspecific protein binding.

logP optimization CNS drug design Lipophilicity

Synthetic Derivatization via Cross-Coupling

The presence of a meta-chloro substituent on the benzoyl ring provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the scaffold. This contrasts with the unsubstituted 4-benzoyl analog, where electrophilic aromatic substitution requires harsh conditions and offers limited regioselectivity [1]. The 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine core is known to be susceptible to reductive debenzoylation under catalytic hydrogenation conditions; however, the electron-withdrawing 3-chloro group slows this process, providing greater chemical stability during synthetic manipulations [2]. This makes the target compound a more robust intermediate for multi-step synthesis campaigns.

Cross-coupling Late-stage functionalization Library synthesis

Procurement-Driven Application Scenarios


Kinase Inhibitor Lead Discovery

Based on cross-study evidence of kinase residual activity (HER2, JNK1) for structurally analogous 4-benzoyl benzoxazines [1], and the absence of URAT1 inhibitory activity that characterizes JTT-552, this compound serves as a preferential starting scaffold for kinase-targeted library synthesis. The 3-chloro substitution provides a cross-coupling handle while maintaining low CYP inhibition risk [2]. Research groups focused on kinase inhibitor design—particularly those targeting HER2, JNK, or related MAPK pathway kinases—should select this compound over JTT-552 to avoid confounding uricosuric pharmacology.

CNS-Penetrant Probe Synthesis

The estimated logP range of 2.5–3.0 and low polar surface area (~29.5 Ų) position this compound within the favorable physicochemical space for blood-brain barrier penetration [1]. For neuroscience drug discovery programs, this offers significant advantage over the more polar JTT-552 (PSA 58.6 Ų, restricted CNS penetration) and the less lipophilic unsubstituted benzoxazine core (logP 1.7, insufficient passive permeability) [2]. Prioritize this compound when developing CNS-targeted benzoxazine-based probes for targets such as serotonin receptors, sigma receptors, or neurodegenerative disease targets.

Late-Stage Diversification via Cross-Coupling

The meta-chloro substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions without requiring pre-functionalization [1]. Compared to the unsubstituted 4-benzoyl analog, which lacks a halogen handle and requires electrophilic substitution under harsh conditions, this compound enables parallel library synthesis with generally higher yields and cleaner reaction profiles [2]. This is particularly valuable for structure-activity relationship (SAR) exploration where rapid analog generation is critical, and for CROs offering custom library synthesis services.

URAT1 Selectivity Profiling Control

As a close structural analog of JTT-552 that lacks the 4-hydroxyl group essential for URAT1 binding, this compound serves as an ideal negative control in URAT1 selectivity panels [1]. Pharmaceutical companies developing next-generation uricosuric agents, or academic labs studying URAT1 pharmacology, should procure this compound alongside JTT-552 to establish structure-activity relationships and validate target engagement specificity [2]. This application directly leverages the quantified structural differentiation presented in Evidence Item 1.

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